

A Technical Guide to the Structural and Synthetic Relationship Between Dicofol and DDT

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Compound of Interest

Compound Name: **Dicofol**

Cat. No.: **B1670483**

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This technical guide provides a comprehensive analysis of the structural and synthetic relationship between the organochlorine pesticides **Dicofol** and Dichlorodiphenyltrichloroethane (DDT). It is intended for researchers, scientists, and professionals in drug development and environmental science, offering detailed chemical information, quantitative data, and experimental methodologies.

Executive Summary

Dicofol, an acaricide effective against spider mites, is a close structural analogue of the infamous insecticide DDT.^[1] The primary structural difference is the presence of a hydroxyl group on the benzylic carbon of **Dicofol**, where DDT has a hydrogen atom.^{[1][2]} This seemingly minor modification has significant implications for its pesticidal activity and toxicological profile. Critically, the common industrial synthesis of **Dicofol** historically utilized technical-grade DDT as a starting material.^{[1][3]} This process has led to the persistent issue of DDT and its related compounds (DDTr) as significant impurities in commercial **Dicofol** formulations, contributing to continued environmental contamination long after the widespread ban of DDT itself.^[4] Modern manufacturing processes have significantly reduced these impurity levels, with some technical-grade **Dicofol** now containing less than 0.1% DDT.^[1]

Chemical Structures: A Comparative View

The core structural similarity between **Dicofol** and DDT is the 1,1-bis(4-chlorophenyl)ethane backbone. The key distinction lies in the substituent at the C-2 position of the ethane chain.

- **DDT** (1,1,1-trichloro-2,2-bis(4-chlorophenyl)ethane): Features a hydrogen atom at the C-2 position.[5]
- **Dicofol** (2,2,2-trichloro-1,1-bis(4-chlorophenyl)ethanol): Features a hydroxyl (-OH) group at the C-2 position, classifying it as a tertiary alcohol.[1][2]

This structural relationship is visualized in the diagram below.

Caption: Structural transformation from DDT to **Dicofol**.

Physicochemical Properties

The addition of the polar hydroxyl group in **Dicofol** alters its physical and chemical properties compared to DDT. A summary of these properties is presented in the table below.

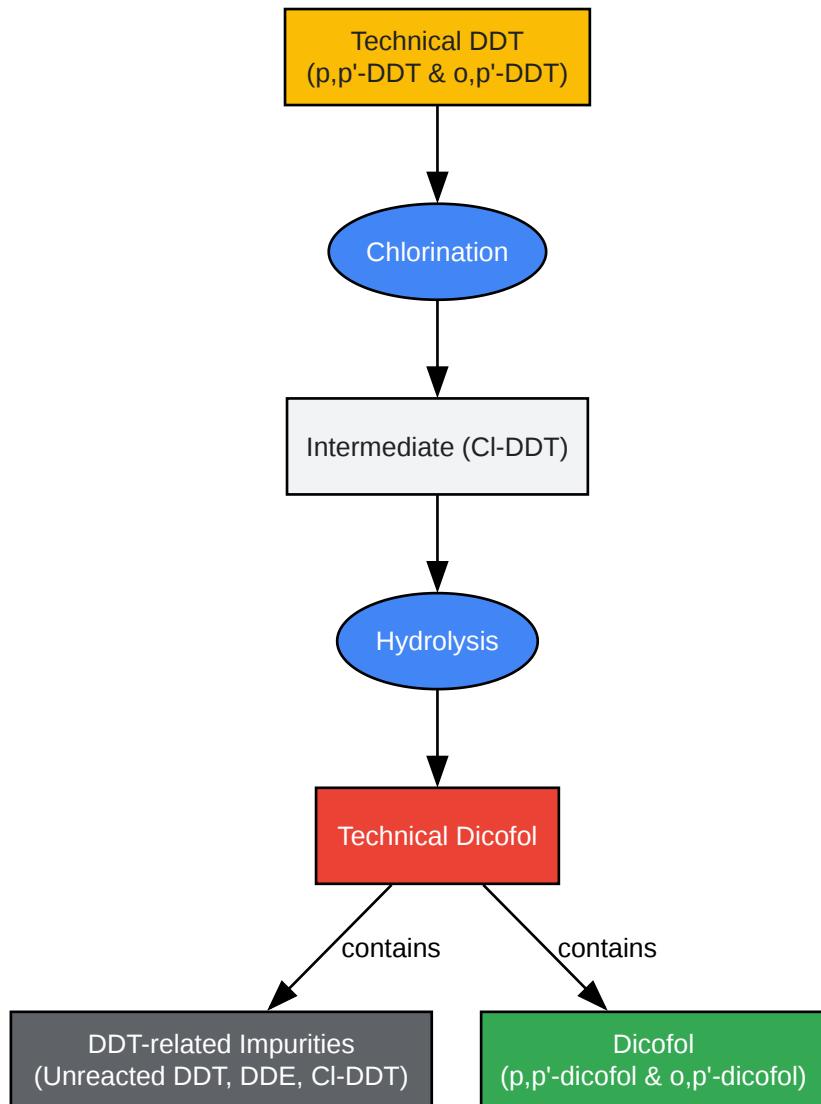
Property	DDT	Dicofol
Chemical Formula	$C_{14}H_9Cl_5$ [5][6]	$C_{14}H_9Cl_5O$ [1][7]
Molecular Weight	354.49 g/mol [5][6]	370.48 g/mol [1][8]
Appearance	White crystalline solid[5]	Pure: White crystalline solid. Technical: Red-brown viscous liquid.[1]
Melting Point	~108.5 °C (for p,p'-DDT)	78.5 - 79.5 °C (Pure)
Water Solubility	1.2 - 5.5 µg/L at 25°C	0.8 mg/L at 25°C[1]
Log P (Octanol-Water Partition Coefficient)	~6.91	~4.28[1]

Synthesis of Dicofol from DDT

The industrial production of **Dicofol** is commonly achieved through a two-step process starting from technical-grade DDT. This synthesis pathway is a direct cause of DDT-related impurities in the final product.

The logical flow of the synthesis and the resulting product composition is outlined below:

Synthesis Pathway and Product Composition

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Caption: Synthesis of **Dicofol** from technical DDT.

Impurities in Technical Grade Dicofol

The use of technical DDT, which contains various isomers and related compounds, results in a technical **Dicofol** product with a complex impurity profile.^[9] The conversion efficiency of o,p'-DDT to o,p'-**dicofol** is significantly lower than that of p,p'-DDT to p,p'-**dicofol**, leading to a higher proportion of o,p'-DDT remaining as an impurity.^[10]

Component	Typical Percentage in Technical Dicofol	Role
p,p'-Dicofol	~80% [3]	Active Ingredient (Acaricide)
o,p'-Dicofol	~20% [3]	Active Ingredient (Acaricide)
p,p'-DDT	Variable, modern processes <0.1% [1]	Impurity / Unreacted Starting Material
o,p'-DDT	Variable, can be a major impurity [10]	Impurity / Unreacted Starting Material
p,p'-DDE	Variable	Impurity / Degradation Product
Cl-DDT	Variable	Impurity / Intermediate
p,p'-Dichlorobenzophenone (DCBP)	Variable	Impurity / Degradation Product [3]

Experimental Protocols

Synthesis of Dicofol from Technical DDT (Illustrative Lab Scale)

This protocol describes a general procedure for the synthesis of **Dicofol**. Note: This process involves hazardous materials and should only be performed by qualified personnel in a controlled laboratory setting.

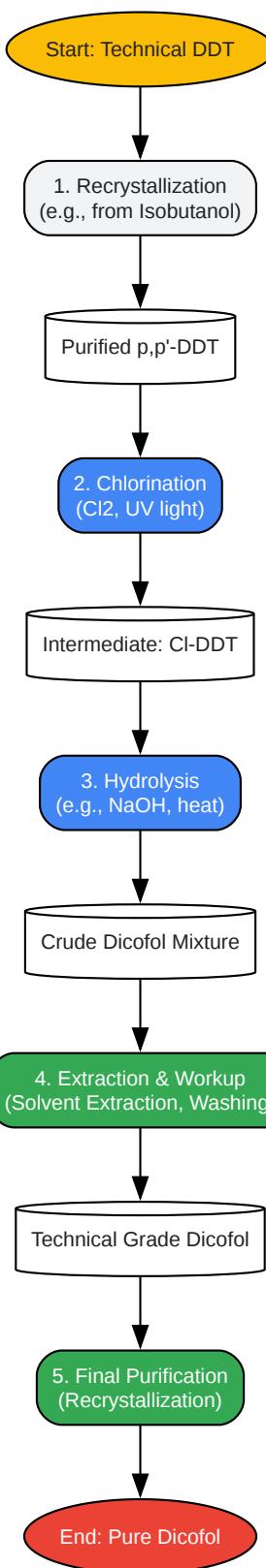
- Recrystallization of DDT (Optional but Recommended):
 - Dissolve technical DDT in a suitable hot solvent such as isobutanol.[\[11\]](#)
 - Allow the solution to cool slowly to promote crystallization of the desired p,p'-DDT isomer.
 - Filter the crystals and wash with a small amount of cold solvent. Dry under vacuum. This step significantly reduces initial impurities.[\[11\]](#)
- Chlorination to form 1,1-bis(p-chlorophenyl)-1,2,2,2-tetrachloroethane (Cl-DDT):

- Charge a reaction vessel with the purified p,p'-DDT.
- Introduce a chlorinating agent (e.g., chlorine gas) in the presence of an initiator (e.g., UV light or a radical initiator).
- The reaction is typically carried out in an inert solvent. Monitor the reaction progress using Gas Chromatography (GC) until the starting DDT is consumed.

- Hydrolysis to **Dicofol**:
- To the reaction mixture containing Cl-DDT, add a hydrolyzing agent, such as an aqueous solution of a strong base (e.g., sodium hydroxide) or acid (e.g., sulfuric acid).[\[11\]](#)
- Heat the mixture under reflux for several hours to facilitate the hydrolysis of the tetrachloroethane intermediate to the tertiary alcohol, **Dicofol**.
- Monitor the disappearance of the Cl-DDT intermediate by GC.

- Workup and Purification:
- After cooling, neutralize the reaction mixture.
- Perform a liquid-liquid extraction using a suitable organic solvent (e.g., hexane, toluene).
- Wash the organic phase with water to remove inorganic salts.
- Dry the organic phase over an anhydrous drying agent (e.g., sodium sulfate).
- Remove the solvent under reduced pressure to yield crude **Dicofol**.
- Further purification can be achieved by recrystallization from a solvent like hexane or acetic acid to obtain pure p,p'-**dicofol**.[\[11\]](#)

The workflow for this experimental procedure is visualized below.



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Caption: Experimental workflow for **Dicofol** synthesis.

Analytical Determination of Dicofol and DDT Residues

Gas Chromatography with an Electron Capture Detector (GC-ECD) is a standard method for the quantitative analysis of organochlorine pesticides like **Dicofol** and DDT.

- Sample Preparation (Extraction):
 - Homogenize the sample matrix (e.g., soil, water, biological tissue).
 - Perform solvent extraction using a nonpolar solvent or mixture, such as hexane/acetone or dichloromethane.[\[12\]](#) Techniques like soxhlet extraction or pressurized liquid extraction can be employed for solid samples.
 - Concentrate the extract to a smaller volume using a rotary evaporator or a stream of nitrogen.
- Cleanup (Purification):
 - Remove interfering co-extractives (lipids, pigments) using techniques like solid-phase extraction (SPE) with silica or florisil cartridges, or gel permeation chromatography (GPC).
 - The choice of cleanup method depends on the complexity of the sample matrix.
- GC-ECD Analysis:
 - Instrument: Gas chromatograph equipped with an Electron Capture Detector (ECD).
 - Column: A capillary column with a nonpolar or semi-polar stationary phase (e.g., DB-5) is typically used.[\[12\]](#)
 - Injection: Inject a small volume (e.g., 1 μ L) of the cleaned extract into the GC inlet.
 - Temperature Program: Use a temperature gradient to separate the compounds based on their boiling points and interaction with the stationary phase. A typical program might start at 100°C, ramp up to 280°C.
 - Detection: The ECD is highly sensitive to halogenated compounds. As eluting compounds pass through the detector, they capture electrons, causing a measurable change in the

standing current, which generates a peak.

- Quantification: Compare the peak areas or heights of the analytes in the sample to those of a calibration curve generated from certified reference standards of **Dicofol** and DDT isomers.

Conclusion

The relationship between **Dicofol** and DDT is fundamentally structural and synthetic. **Dicofol** is a hydroxylated derivative of DDT, a modification that converts it from a potent insecticide to an effective acaricide. However, the reliance on DDT as a synthetic precursor has historically made the **Dicofol** industry a significant source of environmental DDT contamination. While modern production methods have drastically reduced these impurities, a thorough understanding of this relationship is essential for environmental monitoring, toxicological assessment, and the regulation of pesticides. The data and protocols provided in this guide offer a technical foundation for professionals working in these fields.

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